molecular formula C6H6N4 B613788 7H-Pyrrolo[2,3-d]pyrimidin-2-amine CAS No. 93366-88-2

7H-Pyrrolo[2,3-d]pyrimidin-2-amine

Cat. No.: B613788
CAS No.: 93366-88-2
M. Wt: 134.14
InChI Key:
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Mechanism of Action

Target of Action

7H-Pyrrolo[2,3-d]pyrimidin-2-amine primarily targets p21-activated kinase 4 (PAK4). PAK4 is a serine/threonine protein kinase found in eukaryotes and plays a crucial role in various signaling pathways. Specifically, it is associated with cancer progression and is overexpressed in several human cancers, including breast, pancreatic, gallbladder, gastric, hepatocellular, and esophageal cancers .

Mode of Action

The inhibitory mechanism of this compound involves competitive inhibition of PAK4. Molecular dynamics simulations and binding free energy calculations reveal that the compound interacts strongly with specific regions:

Notably, the terminal amino group of inhibitor 5n differs from the other three inhibitors, enhancing hydrogen bonds or electrostatic interactions with surrounding residues. Consequently, inhibitor 5n exhibits the strongest inhibition capacity. Additionally, variations in halogen atoms on the 2-substituents of inhibitors 5h, 5g, and 5e affect the positions of 2-benzene rings and interactions with the hinge region, influencing the overall inhibitory potency .

Biochemical Pathways

This compound impacts downstream pathways related to cell growth, apoptosis prevention, cell proliferation, and senescence regulation. By inhibiting PAK4, it disrupts signaling cascades both inside and outside the cell, contributing to its antitumor effects .

Action Environment

Environmental factors, such as pH, temperature, and coexisting molecules, can impact the compound’s efficacy and stability. Studying these factors is crucial for optimizing its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7H-Pyrrolo[2,3-d]pyrimidin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with an appropriate alkyne in the presence of a copper catalyst. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and bases such as potassium carbonate (K2CO3) .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

7H-Pyrrolo[2,3-d]pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7H-Pyrrolo[2,3-d]pyrimidin-2-amine is unique due to its specific structure that allows for versatile modifications and its potential as a scaffold for developing a wide range of kinase inhibitors. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in medicinal chemistry and drug discovery .

Properties

IUPAC Name

7H-pyrrolo[2,3-d]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-6-9-3-4-1-2-8-5(4)10-6/h1-3H,(H3,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVVMIGRXQRPSIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC(=NC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70663909
Record name 7H-Pyrrolo[2,3-d]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70663909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93366-88-2
Record name 7H-Pyrrolo[2,3-d]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70663909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How do structural modifications of 7H-pyrrolo[2,3-d]pyrimidin-2-amine influence its interaction with tubulin and its antimitotic activity?

A: Research has shown that introducing specific substituents to the this compound scaffold can significantly impact its interaction with tubulin, a crucial protein for cell division. For instance, adding a 7-benzyl and a 5-[(2-substituted phenyl)ethyl] group, as seen in a series of 7-benzyl-4-methyl-5-[(2-substituted phenyl)ethyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amines, resulted in potent antimitotic activity against both sensitive and resistant tumor cells. [] This activity stems from these compounds binding to a unique site on tubulin, different from the binding sites of established antimitotic agents like colchicine, vinca alkaloids, and paclitaxel. [] Further modifications, such as debenzylation, led to variations in potency, indicating the importance of the benzyl group for optimal activity. []

Q2: Can you elaborate on the interaction of ethynyl-substituted this compound derivatives with cysteine residues and its implications for kinase inhibition?

A: Studies have demonstrated that ethynyl-substituted this compound derivatives can act as Michael acceptors and irreversibly inhibit certain kinases. [] Specifically, the ethynyl group in these compounds can be captured by the thiol group of cysteine residues present in the kinase active site. [] This interaction was observed in model studies using N-acetylcysteine methyl ester to mimic the cysteine residue in the presence of 1,4-diazabicyclo[2.2.2]octane. [] The reactivity varied depending on the position of the ethynyl group and other substituents on the heterocyclic core. [] For example, 7-ethynyl-N-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine displayed higher reactivity compared to 4-ethynyl-N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine. [] This finding suggests the potential for designing selective kinase inhibitors based on the this compound scaffold by fine-tuning the position and reactivity of the ethynyl group.

Q3: How does the conformation of the N-glycosidic bond in 2'-Deoxy-2-fluorotubercidin, a derivative of this compound, influence its overall structure?

A: X-ray crystallography revealed that in 2'-Deoxy-2-fluorotubercidin (7-(2-deoxy-β-d-erythro-pentofuranosyl)-2-fluoro-7H-pyrrolo[2,3-d]pyrimidin-2-amine), the N-glycosidic bond adopts a conformation between anti and high-anti. [] This specific conformation, characterized by a chi (χ) angle of −110.2° [], influences the spatial arrangement of the molecule and contributes to the overall three-dimensional structure of 2'-Deoxy-2-fluorotubercidin. Furthermore, the crystal structure analysis revealed the presence of four intermolecular hydrogen bonds (N—H⋯N, N—H⋯O, and O—H⋯O), highlighting their role in stabilizing the crystal structure of this compound. []

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